REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1N.[F:18][B-](F)(F)F.[H+].N([O-])=O.[Na+].[OH-].[Na+]>>[F:18][C:16]1[CH:15]=[CH:14][N:13]=[CH:12][C:11]=1[C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[CH3:1] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])C=1C=NC=CC1N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
179 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
warmed slowly to room temperature over a period of 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to 30-35° C.
|
Type
|
WAIT
|
Details
|
nitrogen was evolved for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
precooled to 0-5° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
washed with cooled water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 100% hexanes to 100% CH2Cl2)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=NC=C1)C1=C(C=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.258 mmol | |
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 17.42% | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |